molecular formula C11H10BrNO3 B13887017 7-Bromo-4-methoxy-1-methyl-1H-indole-2-carboxylic acid

7-Bromo-4-methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13887017
M. Wt: 284.11 g/mol
InChI Key: UEZIWARPFQKGPI-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-1-methylindole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxy-1-methylindole, followed by carboxylation at the 2nd position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the carboxylation step may be achieved using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 7-bromo-4-hydroxy-1-methylindole-2-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: 7-Bromo-4-hydroxy-1-methylindole-2-carboxylic acid.

    Reduction: 7-Bromo-4-methoxy-1-methylindole-2-methanol or 7-bromo-4-methoxy-1-methylindole-2-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-4-methoxy-1-methylindole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new organic compounds with potential pharmaceutical applications.

    Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Medicine: Explored for its potential therapeutic effects. Indole derivatives have been studied for their role in modulating biological pathways involved in diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique structural features make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, indole derivatives are known to bind to specific receptors in the body, modulating signaling pathways and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    4-Methoxy-1-methylindole-2-carboxylic acid: Lacks the bromine atom at the 7th position, resulting in different chemical properties and reactivity.

    7-Bromo-1-methylindole-2-carboxylic acid:

    7-Bromo-4-methoxyindole-2-carboxylic acid: Lacks the methyl group at the 1st position, influencing its chemical behavior and interactions.

Uniqueness: The presence of the bromine atom, methoxy group, and methyl group in 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid makes it unique compared to other indole derivatives

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

7-bromo-4-methoxy-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C11H10BrNO3/c1-13-8(11(14)15)5-6-9(16-2)4-3-7(12)10(6)13/h3-5H,1-2H3,(H,14,15)

InChI Key

UEZIWARPFQKGPI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)Br)OC)C(=O)O

Origin of Product

United States

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